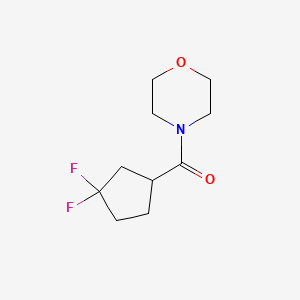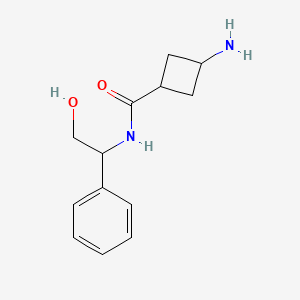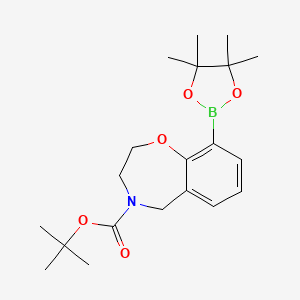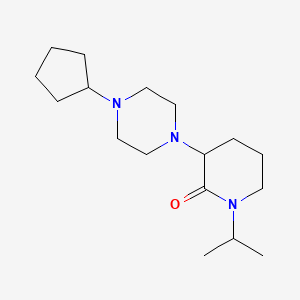
(3,3-Difluorocyclopentyl)-morpholin-4-ylmethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,3-Difluorocyclopentyl)-morpholin-4-ylmethanone is an organic compound with a unique structure that includes a difluorocyclopentyl group and a morpholinylmethanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3,3-Difluorocyclopentyl)-morpholin-4-ylmethanone typically involves the reaction of 3,3-difluorocyclopentanone with morpholine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures, typically around 50-70°C.
Solvent: Common solvents used include dichloromethane or tetrahydrofuran.
Catalyst: Acidic catalysts such as p-toluenesulfonic acid or Lewis acids like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
(3,3-Difluorocyclopentyl)-morpholin-4-ylmethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the morpholine nitrogen or the difluorocyclopentyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted morpholine derivatives or difluorocyclopentyl compounds.
Scientific Research Applications
(3,3-Difluorocyclopentyl)-morpholin-4-ylmethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.
Materials Science: The compound is explored for its potential use in the development of advanced materials, including polymers and coatings.
Biological Research: It serves as a probe in studying enzyme mechanisms and receptor interactions.
Mechanism of Action
The mechanism by which (3,3-Difluorocyclopentyl)-morpholin-4-ylmethanone exerts its effects involves its interaction with specific molecular targets. The difluorocyclopentyl group can interact with hydrophobic pockets in proteins, while the morpholine moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- (3,3-Difluorocyclopentyl)methanamine
- (3,3-Difluorocyclopentyl)methanol
- (3,3-Difluorocyclopentyl)benzamide
Uniqueness
(3,3-Difluorocyclopentyl)-morpholin-4-ylmethanone is unique due to the presence of both the difluorocyclopentyl and morpholinylmethanone groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
(3,3-difluorocyclopentyl)-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15F2NO2/c11-10(12)2-1-8(7-10)9(14)13-3-5-15-6-4-13/h8H,1-7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLQPDRNENKMMMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1C(=O)N2CCOCC2)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-[5-Fluoro-2-(oxolan-2-ylmethoxy)phenyl]pyridine-3-carboxylic acid](/img/structure/B7017102.png)

![[4-(2-Hydroxyethyl)piperazin-1-yl]-[3-(methylamino)cyclobutyl]methanone](/img/structure/B7017110.png)
![3-[1-[(2-Cyclopentyl-2-methoxyethyl)amino]ethyl]benzonitrile](/img/structure/B7017134.png)

![2-[4-[4-(2-Methoxyphenyl)-1,3-thiazol-2-yl]piperidin-1-yl]-5-methyl-1,3,4-thiadiazole](/img/structure/B7017142.png)

![rac-tert-butyl (1R,6R)-6-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B7017177.png)
![(1s,3s)-3-[(4-{[(tert-butoxy)carbonyl]amino}cyclohexyl)({[(9H-fluoren-9-yl)methoxy]carbonyl})amino]cyclobutane-1-carboxylic acid](/img/structure/B7017178.png)

![2-[(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylamino]pentanoic acid](/img/structure/B7017194.png)
![4-hydroxy-N-methyl-N-[(4-piperidin-1-ylphenyl)methyl]pyrrolidine-2-carboxamide](/img/structure/B7017200.png)


